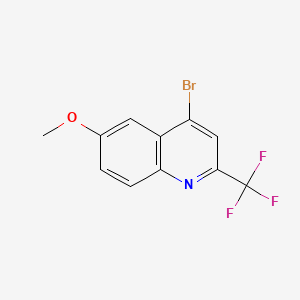

4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-6-methoxy-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMJQGFGIGPEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674871 | |

| Record name | 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-38-2 | |

| Record name | 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis is strategically designed in two primary stages: the construction of the core quinolinone structure via a Conrad-Limpach reaction, followed by a targeted bromination at the C4-position. This document offers detailed experimental protocols, mechanistic insights, and critical process parameters essential for researchers, scientists, and professionals in the field of drug development. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy, ensuring both reproducibility and opportunities for further optimization.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged heterocyclic motifs that form the core structure of a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Their applications span various therapeutic areas, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory agents. The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

The target molecule, this compound, incorporates three key functionalities that are of particular interest in modern drug design:

-

The 6-methoxy group: An electron-donating group that can influence the molecule's electronic properties and metabolic stability.

-

The 2-trifluoromethyl group: A lipophilic and metabolically stable moiety known to enhance membrane permeability and binding affinity.

-

The 4-bromo substituent: A versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide will delineate a logical and field-proven synthetic approach to this valuable compound, emphasizing the underlying chemical principles and practical considerations for its successful synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the C4-Br bond, leading back to the corresponding 4-hydroxyquinoline precursor. This 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline can then be disconnected via a Conrad-Limpach-type reaction, leading to two readily available starting materials: 4-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the well-established nature of the proposed chemical transformations.

Synthesis of the Key Intermediate: 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline

The cornerstone of this synthesis is the construction of the quinolinone ring system using the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[2]

Reaction Mechanism

The reaction proceeds in two key steps:

-

Enamine Formation: 4-methoxyaniline reacts with the β-ketoester, ethyl 4,4,4-trifluoroacetoacetate, to form a stable enamine intermediate. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the aniline nitrogen on the keto-carbonyl group, followed by dehydration.

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at elevated temperatures. The aromatic ring acts as a nucleophile, attacking the ester carbonyl group. This is followed by the elimination of ethanol to yield the desired 4-hydroxyquinoline. The high temperature is necessary to overcome the activation energy for the cyclization, which involves a temporary disruption of the aromaticity of the aniline ring.

Caption: Workflow for the Conrad-Limpach synthesis.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Methoxyaniline | 123.15 | 50 | 6.16 g |

| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 55 | 10.13 g |

| Dowtherm A (or other high-boiling solvent) | - | - | 50 mL |

| Ethanol | 46.07 | - | As needed |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxyaniline (6.16 g, 50 mmol) and ethyl 4,4,4-trifluoroacetoacetate (10.13 g, 55 mmol) in a suitable solvent such as toluene (50 mL).

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the initial condensation.

-

Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. The reaction can be monitored by TLC until the starting materials are consumed.

-

Once the enamine formation is complete, remove the toluene under reduced pressure.

-

To the resulting crude enamine, add a high-boiling solvent such as Dowtherm A (50 mL).

-

Heat the mixture to approximately 250 °C with vigorous stirring. The cyclization reaction will commence, and the product will begin to precipitate.

-

Maintain the temperature for 1-2 hours, or until TLC analysis indicates the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

-

Dilute the mixture with a non-polar solvent like hexane to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash it with hexane to remove the high-boiling solvent.

-

The crude 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Bromination of the 4-Hydroxyquinoline Intermediate

The final step in the synthesis is the conversion of the 4-hydroxy group to a bromine atom. This transformation is effectively achieved using a dehydroxylative brominating agent, with phosphorus oxybromide (POBr₃) being a common and effective choice.[3]

Rationale for Reagent Selection

Phosphorus oxybromide is a powerful reagent for converting hydroxyl groups, particularly those on heterocyclic rings, into bromides. The reaction mechanism involves the initial formation of a phosphate ester intermediate, which activates the hydroxyl group, making it an excellent leaving group. The bromide ion then acts as a nucleophile to displace the phosphate group, yielding the desired 4-bromoquinoline. The use of POBr₃ is often preferred over other brominating agents like PBr₃ for this transformation as it can lead to cleaner reactions with fewer side products in certain cases.[4][5]

Caption: Workflow for the bromination of the 4-hydroxyquinoline.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | 243.18 | 20 | 4.86 g |

| Phosphorus Oxybromide (POBr₃) | 286.69 | 40 | 11.47 g |

| Acetonitrile (anhydrous) | 41.05 | - | 50 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Dichloromethane | 84.93 | - | As needed |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline (4.86 g, 20 mmol) in anhydrous acetonitrile (50 mL).

-

Carefully add phosphorus oxybromide (11.47 g, 40 mmol) portion-wise to the suspension. The reaction may be exothermic.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess POBr₃.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Characterization and Data Summary

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Expected Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) |

| 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | C₁₁H₈F₃NO₂ | 243.18 | Aromatic protons, methoxy singlet, quinolinone OH proton (broad) |

| This compound | C₁₁H₇BrF₃NO | 306.08 | Aromatic protons, methoxy singlet. Disappearance of the quinolinone OH proton and characteristic shifts in the aromatic region. |

Conclusion

This technical guide has outlined a reliable and well-precedented two-step synthesis for this compound. The strategic application of the Conrad-Limpach reaction to construct the core quinolinone scaffold, followed by a robust dehydroxylative bromination, provides an efficient route to this valuable heterocyclic building block. The detailed protocols and mechanistic discussions herein are intended to empower researchers and drug development professionals to confidently synthesize this compound and explore its potential in various scientific endeavors.

References

- Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino.

- CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public

- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.

- Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline - Benchchem.

- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...

- Gould–Jacobs reaction - Wikipedia.

- CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google P

- Transition-metal-free approach to quinolines via direct oxidative cyclocondensation reaction of N,N-dimethyl enaminones with o-aminobenzyl alcohols - PMC.

- Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchG

- 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook.

- Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)

- A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchG

- Electrochemical cyclization of enaminone and naphoquinones for the synthesis of furoquinones.

- Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) - YouTube.

- 4 - Organic Syntheses Procedure.

- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - Ossila.

- 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - Chem-Impex.

- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str

- Synthesis of 6-methoxy-2-methylquinoline 3a.

- Alcohol to Bromide - Common Conditions.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline -

- CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google P

- Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine - Benchchem.

- EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google P

- Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing).

- 4-fluoro-2-methoxyaniline - Reaction / Applic

- Conrad-limpach-knorr synthesis of Quinolone - YouTube.

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH.

- 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline - 31009-31-1 - Vulcanchem.

- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz

- US3917803A - Process for the preparation of phosphorus oxybromide - Google P

- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutano

- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...

- Deoxy Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- (PDF)

Sources

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- - Google Patents [patents.google.com]

- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 5. Deoxy Bromination - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications

Executive Summary: 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. Its quinoline core is a privileged scaffold in drug discovery, while the strategic placement of a bromo group, a methoxy moiety, and a trifluoromethyl group imparts a unique combination of reactivity and physicochemical properties. This guide provides a comprehensive overview of its chemical properties, outlines a representative synthetic pathway, explores its reactivity and derivatization potential, and discusses its applications, particularly as a versatile building block in the development of novel therapeutic agents.

Introduction: The Strategic Value of a Multifunctional Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents with applications ranging from anticancer to antimalarial and antibacterial.[1][2] The biological activity of a quinoline scaffold can be precisely modulated through the introduction of various functional groups. The subject of this guide, this compound, exemplifies a state-of-the-art building block where each substituent serves a strategic purpose.

-

2-(Trifluoromethyl) Group : The -CF3 group is a powerful modulator of molecular properties. It is highly electron-withdrawing and metabolically stable. Its inclusion can significantly enhance a drug candidate's lipophilicity, membrane permeability, and binding affinity to biological targets.[3]

-

4-Bromo Group : The bromine atom at the C4 position is a critical synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution and, more importantly, serves as a versatile reaction site for palladium-catalyzed cross-coupling reactions, enabling extensive diversification of the core structure.[4]

-

6-Methoxy Group : The electron-donating methoxy group (-OCH3) at the C6 position modifies the electronic properties of the benzene portion of the ring system and can serve as a hydrogen bond acceptor, potentially influencing interactions with biological targets.

This unique combination of functionalities makes this compound a high-value intermediate for constructing complex molecular architectures in drug discovery and materials science.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. While empirical data for melting and boiling points are not widely published, its characteristics can be inferred from its structure and data on related compounds.

| Property | Data | Reference |

| CAS Number | 18706-38-2 | [5] |

| Molecular Formula | C₁₁H₇BrF₃NO | [5][6] |

| Molecular Weight | 306.08 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature. | [7] |

| Storage Conditions | Store under an inert atmosphere at 2-8°C. | [5] |

Spectroscopic Analysis

While specific spectra for this exact molecule require empirical measurement, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR: The proton spectrum would exhibit signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the quinoline core. A sharp singlet around 3.9-4.0 ppm would be characteristic of the methoxy (-OCH₃) protons. The coupling patterns of the aromatic protons would be informative for confirming the substitution pattern.

-

¹³C NMR: The carbon spectrum would show distinct signals for the 11 carbon atoms. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The methoxy carbon would resonate around 55-60 ppm.

-

¹⁹F NMR: This spectrum would be simplest, showing a single, sharp singlet around -62 ppm, which is characteristic of a trifluoromethyl group attached to an aromatic ring.[8]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature of a molecule containing one bromine atom. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

Caption: A plausible synthetic route to the target compound.

A more practical and commonly used approach would involve starting with a precursor already containing the trifluoromethyl group, such as 4-bromo-2-methoxyaniline, and constructing the quinoline ring from there.

Representative Experimental Protocol (Based on Step 4)

Objective: To convert a 4-hydroxyquinoline intermediate to the 4-bromo derivative.

-

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-6-methoxyquinoline (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) portion-wise. The reaction is exothermic.

-

Reaction: Heat the resulting mixture to 100-120°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The excess POBr₃ will be quenched.

-

Neutralization: Slowly neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-bromo-6-methoxyquinoline.

Causality: The use of phosphorus oxyhalides like POBr₃ is a standard and effective method for converting the keto-enol tautomer of 4-hydroxyquinolines into the corresponding 4-haloquinolines. The phosphorus reagent activates the hydroxyl group, turning it into a good leaving group, which is then displaced by the bromide ion.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its potential for derivatization, primarily through reactions at the C4-Br bond.

Caption: Key cross-coupling reactions at the C4-Bromo position.

-

Suzuki Coupling: Reacting with boronic acids or esters in the presence of a palladium catalyst and a base introduces a wide range of aryl, heteroaryl, or alkyl groups at the C4 position. This is one of the most powerful methods for creating C-C bonds.

-

Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, installs an alkyne functionality, a versatile group that can undergo further transformations like click chemistry.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the quinoline with primary or secondary amines, providing access to a vast array of substituted aminoquinolines.

-

Heck Coupling: The reaction with alkenes introduces a vinyl group at the C4 position.

The electron-withdrawing trifluoromethyl group at C2 enhances the electrophilicity of the C4 position, making it highly susceptible to these transformations.

Applications in Research and Development

This compound is not an end-product but a crucial intermediate. Its applications are primarily centered on its use as a foundational scaffold.

-

Medicinal Chemistry: As a building block, it is used in the synthesis of novel compounds for screening against various biological targets.[4] The quinoline core is prevalent in drugs targeting kinases, topoisomerases, and various receptors involved in cancer and infectious diseases.[1] The specific substitution pattern of this molecule makes it an ideal candidate for developing inhibitors where lipophilicity (from -CF₃) and specific hydrogen bonding (from -OCH₃) are desired.

-

Agrochemicals: The quinoline scaffold is also found in some pesticides and herbicides. The derivatization potential of this compound allows for the rapid generation of libraries to screen for agrochemical activity.[4]

-

Materials Science: Aromatic and heterocyclic compounds like quinolines are explored for their electronic and optical properties. Derivatives can be investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent probes, although this is a more general application of the quinoline class.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

Handling and PPE Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5][11]

Conclusion

This compound is a quintessential example of a modern synthetic building block. It combines the biologically relevant quinoline scaffold with a trifecta of functional groups that offer tunable electronic properties, enhanced metabolic stability, and, most critically, a versatile chemical handle for extensive and predictable derivatization. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable asset for researchers in drug discovery and materials science, enabling the efficient construction of novel and complex molecules with high potential for functional applications.

References

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Retrieved from [Link]

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

ChemSrc. (2025). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

-

PubMed. (n.d.). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Capot Chemical. (2008). MSDS of 6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 5. 18706-38-2|this compound|BLD Pharm [bldpharm.com]

- 6. CAS#:882292-61-7 | 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline | Chemsrc [chemsrc.com]

- 7. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

- 11. downloads.ossila.com [downloads.ossila.com]

An In-Depth Technical Guide to 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline (CAS No. 18706-38-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline, a key building block in medicinal chemistry. The document details its chemical identity, physicochemical properties, a plausible multi-step synthesis pathway with an illustrative experimental protocol, and its significant applications in drug discovery, particularly in the development of kinase inhibitors. The guide emphasizes the strategic importance of the trifluoromethyl and bromo functional groups in modulating the pharmacological properties of derivative compounds.

Introduction: The Strategic Importance of Substituted Quinolines in Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid bicyclic structure provides a versatile framework for the spatial orientation of various pharmacophoric groups. The strategic introduction of specific substituents onto the quinoline ring system is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties.

This guide focuses on this compound, a quinoline derivative of significant interest. The presence of a bromine atom at the 4-position offers a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The trifluoromethyl group at the 2-position is a bioisostere of a methyl group but with profoundly different electronic properties.[2] It often enhances metabolic stability, increases lipophilicity, and can modulate the basicity of the quinoline nitrogen, all of which are critical parameters in drug development.[2] The methoxy group at the 6-position can influence solubility and provides an additional point for potential metabolic interaction.

This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of oncology and infectious diseases.[3][4]

Chemical Identity and Physicochemical Properties

CAS Number: 18706-38-2[5]

Molecular Formula: C₁₁H₇BrF₃NO[5]

Molecular Weight: 306.08 g/mol [5]

Chemical Structure:

A 2D representation of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid (predicted) | General knowledge |

| Storage | Inert atmosphere, 2-8°C | [5] |

Spectroscopic Data (Predicted and Interpreted from Analogous Compounds):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The proton at the 3-position would likely appear as a singlet. The protons on the methoxy-substituted ring would exhibit characteristic splitting patterns (doublets and doublet of doublets). The methoxy group itself would present as a singlet around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms. The carbon bearing the trifluoromethyl group would be significantly deshielded and show a characteristic quartet due to coupling with the fluorine atoms. The carbon attached to the bromine atom would also have a distinct chemical shift.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight (306.08 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H aromatic stretching, C=C and C=N stretching vibrations within the quinoline ring, C-O stretching of the methoxy group, and strong C-F stretching bands associated with the trifluoromethyl group.[10]

Synthesis and Reaction Mechanisms

A plausible and efficient synthetic route to this compound can be conceptualized through a multi-step process, drawing upon established methodologies for quinoline synthesis. A likely approach involves the construction of a 4-hydroxyquinoline intermediate, followed by halogenation.

Proposed Synthetic Pathway:

A proposed synthetic route to the target compound.

Causality Behind Experimental Choices:

-

Step 1: Condensation: The initial step involves the condensation of 4-methoxyaniline with ethyl 4,4,4-trifluoroacetoacetate. This reaction is typically acid-catalyzed and forms the key enamine intermediate. The choice of these starting materials directly introduces the desired methoxy and trifluoromethyl groups into the eventual quinoline structure.

-

Step 2: Cyclization (Gould-Jacobs Reaction): The subsequent intramolecular cyclization of the enamine intermediate is a classic Gould-Jacobs reaction. This step is thermally driven at high temperatures and leads to the formation of the quinoline ring system, specifically the 4-hydroxyquinoline derivative.

-

Step 3: Halogenation: The final step involves the conversion of the 4-hydroxy group to a bromine atom. This is a crucial transformation as the 4-bromo substituent serves as a versatile synthetic handle for further functionalization. Reagents like phosphorus oxybromide (POBr₃) are commonly employed for this type of transformation.

Illustrative Experimental Protocol (Adapted from similar syntheses): [11][12][13][14]

Step 1: Synthesis of 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of 4-methoxyaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a high-boiling solvent (e.g., toluene or xylene) is prepared.

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the enamine intermediate is complete, the solvent is removed under reduced pressure.

-

The crude enamine is then added to a high-boiling solvent (e.g., diphenyl ether) and heated to a high temperature (typically 240-260 °C) to effect cyclization.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to yield 6-methoxy-2-(trifluoromethyl)quinolin-4-ol.

Step 2: Synthesis of this compound

-

To a stirred suspension of 6-methoxy-2-(trifluoromethyl)quinolin-4-ol (1 equivalent) in an appropriate solvent (e.g., acetonitrile), phosphorus oxybromide (POBr₃) (1.5-2 equivalents) is added portion-wise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for several hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

-

The mixture is neutralized with a base (e.g., saturated sodium bicarbonate solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a highly valuable building block in drug discovery due to the orthogonal reactivity of its functional groups.

Role as a Versatile Intermediate:

The primary utility of this compound lies in its 4-bromo substituent, which readily participates in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, allowing for the facile formation of C-C bonds with a wide array of boronic acids and esters. This enables the introduction of diverse aryl and heteroaryl moieties at the 4-position, which is often a key interaction point with biological targets.

Suzuki-Miyaura coupling of the target compound.

Application in Kinase Inhibitor Synthesis:

The quinoline scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atom of the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase active site. The substituents at the 2-, 4-, and 6-positions can be tailored to occupy specific pockets within the ATP-binding site, thereby influencing potency and selectivity. This compound serves as an excellent starting point for the synthesis of such inhibitors. The trifluoromethyl group can confer desirable properties such as increased potency and improved metabolic stability, while the 4-position, after a Suzuki coupling, can be functionalized to target specific regions of the kinase.

Safety and Handling

Based on the GHS hazard statements for the parent compound, this compound is expected to be harmful if swallowed, and may cause skin and eye irritation, as well as respiratory irritation.[5]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[5]

Conclusion

This compound is a strategically designed chemical entity with significant potential in the field of drug discovery. Its unique combination of a reactive bromine handle, a methoxy group, and a trifluoromethyl moiety on a privileged quinoline scaffold makes it a highly sought-after intermediate for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]

-

ResearchGate. (2022, January 15). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-methoxyquinoline. Retrieved from [Link]

-

ResearchGate. (2023, December 29). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (C10H4BrClF3N). Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). Retrieved from [Link]

-

DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

-

Beilstein Journals. (2021, December 1). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | 18706-32-6 | Benchchem [benchchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. atlantis-press.com [atlantis-press.com]

- 4. ossila.com [ossila.com]

- 5. 18706-38-2|this compound|BLD Pharm [bldpharm.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. rsc.org [rsc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. atlantis-press.com [atlantis-press.com]

- 12. researchgate.net [researchgate.net]

- 13. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

Foreword: The Imperative for Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the quinoline scaffold remains a cornerstone of medicinal chemistry, valued for its privileged structure that is amenable to diverse functionalization. The precise characterization of novel quinoline derivatives is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the development pipeline. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), flawed intellectual property claims, and, most critically, unforeseen toxicological profiles.

This guide provides a comprehensive, field-proven framework for the structural elucidation of a complex quinoline derivative, 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline. We will navigate the synergistic application of modern analytical techniques, moving beyond a simple recitation of methods to delve into the strategic rationale behind experimental design and data interpretation. The protocols and analyses presented herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This document is intended for researchers, medicinal chemists, and analytical scientists engaged in the synthesis and characterization of novel chemical entities.

Defining the Target: Molecular Blueprint and Initial Physicochemical Assessment

The subject of our investigation is this compound. A preliminary assessment of its physicochemical properties is essential for informing the selection of appropriate analytical methodologies.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₇BrF₃NO | - |

| Molecular Weight | 306.08 g/mol | - |

| CAS Number | 18706-38-2 | Chemical Supplier Databases |

| Predicted Boiling Point | ~296.5°C at 760 mmHg | Computational Prediction[1] |

| Predicted LogP | ~4.02 | Computational Prediction[1] |

| Appearance | Likely a solid at room temperature | Inferred from related structures[2] |

Note on Isomeric Ambiguity: It is crucial to acknowledge that commercial suppliers may list different CAS numbers for what appears to be the same named compound. For instance, CAS number 882292-61-7 has also been associated with a bromo-methoxy-trifluoromethyl-quinoline.[1] Therefore, rigorous, multi-technique structural confirmation as outlined in this guide is indispensable.

The Synthetic Context: Anticipating Impurities and Informing Analysis

A potential synthetic approach could involve a variation of the Gould-Jacobs reaction, starting from 4-bromoaniline and diethyl 2-(trifluoroacetyl)malonate, followed by cyclization, chlorination, and subsequent methoxylation.

Caption: A plausible synthetic pathway and potential impurities.

Understanding this potential pathway allows us to anticipate key impurities that must be resolved during analysis, such as positional isomers or incompletely reacted intermediates.

A Multi-faceted Approach to Structure Elucidation: An Integrated Spectroscopic Workflow

No single analytical technique is sufficient for the unambiguous elucidation of a novel, complex molecule. The core of our strategy lies in the integration of data from multiple spectroscopic methods.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gate of Verification

Mass spectrometry (MS) provides the foundational data points of molecular weight and elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is typically effective for quinoline derivatives due to the basicity of the nitrogen atom.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500.

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[3]

Predicted Mass Spectrum Data

-

Expected [M+H]⁺ (for C₁₁H₈BrF₃NO⁺): m/z 306.9814 (for ⁷⁹Br) and 308.9794 (for ⁸¹Br).

-

Fragmentation: The fragmentation pattern can provide further structural clues. Common fragmentation pathways for quinolines involve the loss of small molecules like HCN or radicals from substituents.[4] For the target molecule, potential fragments could arise from the loss of the trifluoromethyl group or the methoxy group.

Infrared Spectroscopy: Mapping the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan prior to sample analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1620-1580 | C=C and C=N stretch | Quinoline ring |

| 1350-1150 | C-F stretch | Trifluoromethyl (-CF₃) |

| 1250-1000 | C-O stretch | Methoxy (-OCH₃) |

| ~850-800 | C-H bend | Out-of-plane bending for substituted benzene ring |

| ~600-500 | C-Br stretch | Bromo group |

The presence of a strong absorption band in the 1350-1150 cm⁻¹ region is a key indicator of the trifluoromethyl group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F experiments, along with 2D correlation techniques, provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

¹⁹F NMR: A highly sensitive method to confirm the presence and environment of the trifluoromethyl group.

-

2D NMR (COSY, HSQC, HMBC): Used to establish proton-proton and proton-carbon correlations, which are essential for assembling the molecular fragments.

-

Predicted NMR Spectral Data (in CDCl₃)

¹H NMR:

-

~4.0 ppm (singlet, 3H): Methoxy protons (-OCH₃).

-

~7.4-8.2 ppm (multiplets, 4H): Aromatic protons on the quinoline ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. We would expect to see distinct signals for the protons at positions 3, 5, 7, and 8. The proton at position 3 will likely be a singlet, while the protons on the benzene portion of the ring will show characteristic aromatic coupling.

¹³C NMR:

-

~56 ppm: Methoxy carbon (-OCH₃).

-

~100-150 ppm: Aromatic and quinoline ring carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

~123 ppm (quartet): Trifluoromethyl carbon (-CF₃).

¹⁹F NMR:

-

~ -60 to -70 ppm (singlet): A single peak corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is sensitive to the electronic environment.[6][7]

2D NMR for Final Confirmation:

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate the proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Is critical for establishing long-range (2-3 bond) correlations. For example, an HMBC correlation between the methoxy protons and the carbon at position 6 would confirm the location of the methoxy group. Correlations from the aromatic protons to the various carbons of the quinoline ring will allow for the unambiguous assignment of all atoms in the structure.

Data Integration and Final Structure Verification

The culmination of the elucidation process is the integration of all spectroscopic data. The molecular formula from HRMS must be consistent with the number of signals in the ¹³C NMR spectrum. The functional groups identified by IR must be consistent with the chemical shifts observed in the ¹H and ¹³C NMR spectra. Finally, the connectivity established through 2D NMR experiments must account for all observed data and lead to the single, unambiguous structure of this compound.

Conclusion: A Robust Framework for Confidence in Chemical Identity

The structure elucidation of novel chemical entities like this compound demands a meticulous and integrated analytical approach. By leveraging the complementary strengths of mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, researchers can achieve a high level of confidence in their structural assignments. This guide has provided a detailed, rationale-driven framework for this process, emphasizing not just the "how" but the "why" of each analytical step. Adherence to such a robust, self-validating methodology is paramount for ensuring the scientific integrity and ultimate success of research and development endeavors in the chemical and pharmaceutical sciences.

References

- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

-

Chemsrc. (n.d.). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-6-chloro-2-(trifluoromethyl)quinoline (C10H4BrClF3N). Retrieved from [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]

-

PubMed. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Retrieved from [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

ResearchGate. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

PubMed. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). Retrieved from [Link]

Sources

- 1. CAS#:882292-61-7 | 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline | Chemsrc [chemsrc.com]

- 2. 18706-27-9|4-Bromo-6-methyl-2-(trifluoromethyl)quinoline|BLD Pharm [bldpharm.com]

- 3. m.youtube.com [m.youtube.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline: A Prospective Analysis of a Novel Bioactive Scaffold

An In-depth Technical Guide on the Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the plausible mechanisms of action for the novel synthetic compound, 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document synthesizes established principles of medicinal chemistry and draws upon extensive research on structurally analogous quinoline derivatives to propose scientifically grounded hypotheses regarding its biological activity. We postulate that the unique combination of a brominated quinoline core, a methoxy substituent, and a trifluoromethyl group confers significant potential for this compound to act as a potent anticancer agent, primarily through the inhibition of topoisomerase I and/or key protein kinases. This guide will delve into the structural rationale for these proposed mechanisms, detail hypothetical signaling pathways, and provide robust experimental protocols for the validation of these claims.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] Its versatile structure has been extensively modified by medicinal chemists to generate a wide array of therapeutic agents with applications ranging from antimalarial and antimicrobial to anticancer and anti-inflammatory.[1] The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents, which modulate their physicochemical properties and their interactions with biological targets.[1]

The subject of this guide, this compound, incorporates three key functional groups that are known to significantly influence the bioactivity of the quinoline core:

-

The Quinoline Core: This bicyclic aromatic system provides a rigid framework that can intercalate into DNA or bind to the active sites of enzymes.[1]

-

The 4-Bromo Substituent: Halogenation, particularly bromination, is a common strategy to enhance the lipophilicity and metabolic stability of drug candidates. Bromo-substituted quinolines have demonstrated significant potential as anticancer agents.

-

The 6-Methoxy Group: The presence of a methoxy group can influence the electronic properties of the quinoline ring and participate in hydrogen bonding interactions with biological targets, often enhancing binding affinity.

-

The 2-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] This group is a hallmark of many successful kinase inhibitors.[3]

Given this strategic combination of functional groups, it is highly probable that this compound possesses significant biological activity, most likely in the realm of oncology.

Postulated Mechanism of Action I: Topoisomerase I Inhibition

One of the most compelling hypothetical mechanisms of action for this compound is the inhibition of human topoisomerase I (Top1). Top1 is a critical enzyme that resolves DNA topological stress during replication and transcription.[4] Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells.[4][5]

Rationale for Topoisomerase I as a Target

Numerous studies have implicated brominated quinoline derivatives as potent inhibitors of Top1. For instance, research on various bromo- and methoxy-substituted quinolines has demonstrated their ability to suppress the relaxation of supercoiled plasmid DNA by inhibiting the Topoisomerase I enzyme.[6] Specifically, compounds such as 5,7-dibromo-8-hydroxyquinoline have been identified as effective inhibitors of recombinant human DNA topoisomerase I.[4] The planar quinoline ring system is capable of intercalating into the DNA double helix, stabilizing the Top1-DNA cleavage complex and preventing the re-ligation of the DNA strand.[7]

Proposed Signaling Pathway

The proposed mechanism of Top1 inhibition by this compound would lead to the induction of apoptosis through the DNA damage response pathway.

Postulated Mechanism of Action II: Protein Kinase Inhibition

An alternative and equally plausible mechanism of action for this compound is the inhibition of one or more protein kinases involved in cancer cell proliferation and survival. The quinoline scaffold is a well-established framework for the design of kinase inhibitors, with several FDA-approved drugs based on this structure.[3]

Rationale for Protein Kinases as Targets

The presence of the 2-trifluoromethyl group is particularly suggestive of kinase inhibition. This functional group is a common feature in a multitude of potent kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the enzyme, thereby enhancing binding affinity and selectivity.[2] Recent studies have identified novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anticancer agents that target SGK1 (serum/glucocorticoid-regulated kinase 1).[8][9] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and therapy resistance.

Proposed Signaling Pathway

Inhibition of a pro-survival kinase like SGK1 by this compound would disrupt downstream signaling pathways that promote cell growth and inhibit apoptosis.

Experimental Protocols for Mechanism of Action Validation

To empirically determine the mechanism of action of this compound, a series of well-established in vitro assays are recommended.

Topoisomerase I Inhibition Assay

Objective: To determine if the compound inhibits the catalytic activity of human topoisomerase I.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human topoisomerase I enzyme, and varying concentrations of this compound in a suitable reaction buffer. Include a positive control (e.g., camptothecin) and a negative (DMSO vehicle) control.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes to allow for the topoisomerase-mediated relaxation of the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA with increasing concentrations of the test compound.

Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against a panel of protein kinases.

Methodology:

-

Kinase Panel Screening: Utilize a commercial kinase panel screening service (e.g., radiometric, fluorescence-based, or mass spectrometry-based) to test the compound at a fixed concentration (e.g., 10 µM) against a broad range of human kinases.

-

IC50 Determination: For any "hits" identified in the initial screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) value. This involves incubating the kinase, its specific substrate, ATP, and a range of concentrations of the test compound.

-

Data Analysis: Measure the kinase activity at each compound concentration and plot the data to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a specific kinase within a cellular context.

Methodology:

-

Cell Treatment: Treat intact cancer cells with either the test compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Ligand-bound proteins are generally more thermally stable and will remain in solution at higher temperatures compared to their unbound counterparts.

-

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific for the target kinase.

-

Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target kinase.[8]

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for comparative analysis.

Table 1: Hypothetical Topoisomerase I Inhibition Data

| Compound | Concentration (µM) | % Inhibition of DNA Relaxation |

| This compound | 1 | 25 |

| 10 | 68 | |

| 100 | 95 | |

| Camptothecin (Positive Control) | 10 | 98 |

| DMSO (Vehicle Control) | - | 0 |

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |

| SGK1 | 92 | 50 |

| AKT1 | 45 | >1000 |

| CDK2 | 15 | >10,000 |

| VEGFR2 | 8 | >10,000 |

Conclusion and Future Directions

This technical guide has outlined a scientifically plausible framework for understanding the mechanism of action of this compound. Based on the established roles of its constituent functional groups and the known activities of structurally related compounds, we have proposed two primary hypotheses: inhibition of topoisomerase I and inhibition of pro-survival protein kinases such as SGK1. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses.

Future research should focus on conducting these and other relevant assays to elucidate the precise molecular targets of this promising compound. Subsequent studies could involve cellular assays to assess its effects on cell cycle progression, apoptosis, and other cancer-related phenotypes. The insights gained from such investigations will be invaluable for the potential development of this compound as a novel therapeutic agent.

References

- Bansal, S., et al. (2016). Trifluoromethyl quinazoline derivatives as potent antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3585-3589.

- Ökten, S., et al. (2017a). A SAR Study: Evaluation of Bromo Derivatives of 8‐Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424.

- Zaraei, S.-O., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(42), 27284-27305.

- Ökten, S., et al. (2020). Synthesis, characterization, and investigation of anticancer activities of novel brominated methoxyquinolines and nitrated bromoquinoline derivatives supported by molecular dynamics. Journal of Molecular Structure, 1222, 128867.

- Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2335165.

- Papoutsaki, M., et al. (2021).

- El-Sayed, M. A., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1272-1287.

- Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609.

- Kumar, A., et al. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(1), 1-8.

- Zhao, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(5), 1646-1658.

- Harris, H. A. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.

- Abdel-Maksoud, M. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.

- da Silva, A. C. A., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- Pereira, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5369.

- Kamal, A., et al. (2007). Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. Current Medicinal Chemistry, 14(25), 2743-2767.

- Lee, J.-H., et al. (2022).

- Gzella, A., et al. (2004). Biological evaluation of omega-(dialkylamino)alkyl derivatives of 6H-indolo[2,3-b]quinoline--novel cytotoxic DNA topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry, 12(12), 3245-3254.

- Mohammed, R. S., et al. (2021). Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. Molecules, 26(21), 6439.

- Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.

- Cushman, M., et al. (2011). 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents. Journal of Medicinal Chemistry, 54(17), 6177-6188.

- Iovito, M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank, 2022(2), M1351.

- Kamal, A., et al. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. Molecules, 28(20), 7058.

- Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. SCBT.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 7-azaindenoisoquinolines as topoisomerase I inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic data for 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

An In-depth Technical Guide to the Spectroscopic Profile of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound (CAS No: 18706-38-2).[1] While experimentally derived spectra for this specific compound are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to construct a detailed, predictive profile. By analyzing the influence of the quinoline core and its distinct substituents—a bromine atom, a methoxy group, and a trifluoromethyl group—we offer a robust framework for researchers in medicinal chemistry and materials science. This guide includes predicted data, interpretations grounded in chemical theory, standardized experimental protocols for data acquisition, and illustrative diagrams to elucidate structural and analytical workflows.

Introduction and Significance

Quinoline derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of pharmacologically active compounds and functional materials.[2][3][4] The strategic placement of functional groups on the quinoline scaffold allows for the fine-tuning of electronic, steric, and lipophilic properties, which in turn dictates biological activity and material performance.[5]

The subject of this guide, this compound, is a highly functionalized scaffold. Its key features include:

-

A Quinoline Core: A rigid, aromatic bicyclic system known for its role in antimalarial, antibacterial, and anticancer agents.[2][5]

-

A 2-(Trifluoromethyl) Group: This group significantly increases lipophilicity and metabolic stability, and its strong electron-withdrawing nature profoundly influences the electronic environment of the heterocyclic ring.[5]

-

A 4-Bromo Substituent: A versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further molecular elaboration. It also acts as a heavy atom with a distinct isotopic signature in mass spectrometry.

-

A 6-Methoxy Group: An electron-donating group that modulates the electronic properties of the benzene ring portion of the quinoline system, influencing reactivity and spectroscopic signals.

Understanding the spectroscopic signature of this molecule is paramount for confirming its identity during synthesis, elucidating its structure, and ensuring its purity for downstream applications in drug development and materials research.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The key physical properties are derived from its molecular formula, C₁₁H₇BrF₃NO.[1]

| Property | Value | Source |

| CAS Number | 18706-38-2 | [1] |

| Molecular Formula | C₁₁H₇BrF₃NO | [1] |

| Molecular Weight | 306.08 g/mol | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2Br)C(F)(F)F | [1] |

Below is the chemical structure with a standard numbering system for the quinoline ring, which will be used for the assignment of NMR signals.

Caption: Chemical structure of this compound with IUPAC numbering.

Predicted Spectroscopic Data and Interpretation

This section details the anticipated spectroscopic data. The predictions are based on the known effects of the substituents on the quinoline core, drawing analogies from structurally similar compounds.[6][7][8]

¹H NMR Spectroscopy

Proton NMR is essential for identifying the hydrogen atoms in a molecule. The electron-withdrawing trifluoromethyl group and the bromine atom will generally shift nearby protons downfield (to a higher ppm), while the electron-donating methoxy group will shift them upfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-3 | ~7.8 - 8.0 | Singlet (s) | N/A | Located on the pyridine ring, deshielded by the CF₃ group and ring nitrogen. No adjacent protons for coupling. |

| H-5 | ~7.6 - 7.8 | Doublet (d) | J ≈ 2.5 Hz | Ortho to the electron-donating OCH₃ group but deshielded by the bromine. Exhibits ortho coupling to H-7, but this is often small in quinolines; more likely shows meta coupling to H-7. |

| H-7 | ~7.4 - 7.6 | Doublet of doublets (dd) | J ≈ 9.0, 2.5 Hz | Ortho to the methoxy group (shielding) but also ortho to H-8 (coupling) and meta to H-5 (coupling). |

| H-8 | ~8.0 - 8.2 | Doublet (d) | J ≈ 9.0 Hz | Deshielded due to its peri-relationship with the quinoline nitrogen. Shows ortho coupling to H-7. |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | Typical chemical shift for an aryl methoxy group. |

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton. The trifluoromethyl group will appear as a quartet due to C-F coupling, a key diagnostic feature.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (from ¹⁹F) | Rationale |

|---|---|---|---|

| C-2 | ~148 - 152 | Quartet (q), ¹JCF ≈ 35-40 Hz | Attached to nitrogen and the highly electronegative CF₃ group, causing a significant downfield shift and C-F coupling. |

| C-3 | ~122 - 125 | Singlet (s) | Standard aromatic C-H. |

| C-4 | ~120 - 123 | Singlet (s) | The "ipso-carbon" attached to bromine; its shift is influenced by the heavy atom effect. |

| C-4a | ~145 - 148 | Singlet (s) | Bridgehead carbon, typically downfield. |

| C-5 | ~105 - 108 | Singlet (s) | Shielded by the ortho-methoxy group. |

| C-6 | ~158 - 162 | Singlet (s) | Ipso-carbon attached to the electron-donating methoxy group, strongly deshielded. |

| C-7 | ~124 - 127 | Singlet (s) | Standard aromatic C-H. |

| C-8 | ~130 - 133 | Singlet (s) | Deshielded by the ring nitrogen. |

| C-8a | ~140 - 143 | Singlet (s) | Bridgehead carbon adjacent to nitrogen. |

| -CF₃ | ~120 - 124 | Quartet (q), ¹JCF ≈ 275-280 Hz | The trifluoromethyl carbon itself, characterized by a very large one-bond C-F coupling constant. |

| -OCH₃ | ~55 - 57 | Singlet (s) | Typical chemical shift for a methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns. For this molecule, the most telling feature will be the isotopic pattern of the molecular ion due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes occur in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z Value | Ion | Interpretation |

|---|---|---|

| 305/307 | [M]⁺ | Molecular Ion Peak. The presence of two peaks of nearly equal intensity, separated by 2 Da, is the characteristic signature of a monobrominated compound. |

| 290/292 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |